1-Tetradecanol, commonly known as myristyl alcohol, is a straight-chain C14 saturated fatty alcohol characterized by its amphiphilic structure and a highly specific melting point of approximately 38–39 °C. As a mid-to-long chain aliphatic alcohol, it bridges the physical property gap between the lighter, room-temperature-liquid lauryl alcohol (C12) and the heavier, waxy cetyl alcohol (C16). In industrial procurement, 1-tetradecanol is primarily sourced as a phase change material (PCM) for thermal energy storage, a precursor for specialty anionic and nonionic surfactants, and a viscosity-modifying emollient in formulation chemistry. Its value proposition rests on its precise thermal transition profile, which aligns closely with human body temperature, and its ability to modulate the Krafft point and rheology of downstream derivatives without introducing the heavy crystallization risks associated with longer-chain analogs [1].
Substituting 1-tetradecanol (C14) with its closest industrial analogs—1-dodecanol (C12) or 1-hexadecanol (C16)—results in cascading failures in temperature-sensitive applications. The melting point of these linear alcohols increases non-linearly with chain length. 1-Dodecanol melts at ~24 °C, rendering it a liquid or unstable slush in warm ambient conditions, which disqualifies it for solid-state thermal buffering or structural emulsion support. Conversely, 1-hexadecanol melts at ~49–50 °C, requiring significantly higher energy inputs during manufacturing heating phases and creating undesirable waxy, thixotropic textures in consumer formulations. Furthermore, in surfactant synthesis, substituting C14 with C16 drastically elevates the Krafft point of the resulting sulfates, leading to precipitation in room-temperature aqueous solutions. Procurement must strictly specify the C14 chain length when the application demands a phase transition near 38 °C or moderate-temperature solubility [1].
For latent heat thermal energy storage (LHTES), the utility of an organic PCM is dictated by its phase transition temperature. 1-Tetradecanol provides a highly specific melting transition at 39.1 °C with a latent heat of fusion of 230.9 J/g. This makes it uniquely suited for near-body-temperature thermal buffering and specific electronics cooling. In direct comparison, 1-dodecanol melts at 24.1 °C (221.0 J/g), which is too low for applications requiring a solid state at standard room temperature. Meanwhile, 1-hexadecanol melts at 50.2 °C (243.6 J/g), overshooting the target temperature for human-contact cooling or low-grade waste heat recovery [1].
| Evidence Dimension | Melting Point and Latent Heat of Fusion |
| Target Compound Data | 1-Tetradecanol: Tm = 39.1 °C, ΔH = 230.9 J/g |
| Comparator Or Baseline | 1-Dodecanol (Tm = 24.1 °C); 1-Hexadecanol (Tm = 50.2 °C) |
| Quantified Difference | 15 °C higher Tm than C12; 11.1 °C lower Tm than C16 |
| Conditions | Differential Scanning Calorimetry (DSC) of pure organic PCMs |
Procurement of PCMs for textiles, building materials, or electronics strictly depends on matching the phase transition temperature to the target operating environment, making C14 non-interchangeable with C12 or C16.
When utilized as a precursor for sodium alkyl sulfates, the carbon chain length of the fatty alcohol dictates the Krafft point—the critical temperature at which surfactant solubility equals the critical micelle concentration (CMC). Sodium myristyl sulfate, derived from 1-tetradecanol, exhibits a Krafft point of 28 °C. This provides a crucial middle ground compared to sodium lauryl sulfate (derived from C12), which has a Krafft point of 16 °C, and sodium cetyl sulfate (derived from C16), which has a Krafft point of 45 °C [1].
| Evidence Dimension | Krafft Point of Derived Sodium Sulfate |
| Target Compound Data | Sodium Myristyl Sulfate (C14): 28 °C |
| Comparator Or Baseline | Sodium Cetyl Sulfate (C16): 45 °C |
| Quantified Difference | 17 °C reduction in Krafft point compared to the C16 derivative |
| Conditions | 1% aqueous dispersion under gradual heating |
Chemical manufacturers select the C14 precursor to synthesize surfactants that maintain aqueous solubility at moderate temperatures without the severe room-temperature precipitation risks of C16 derivatives.
In cosmetic and pharmaceutical formulations, 1-tetradecanol (Tm ~37-39 °C) yields lower-viscosity, shear-thinning emulsions with a lighter skin feel compared to longer-chain alternatives. Substituting 1-tetradecanol with 1-hexadecanol (cetyl alcohol, Tm ~49 °C) significantly increases emulsion viscosity, introduces thixotropic behavior, and creates heavier, waxy textures. Furthermore, in anhydrous soft-solid formulations (such as antiperspirants), the lower melting point of 1-tetradecanol prevents the formation of undesirable large crystals that occur when higher-melting-point fatty alcohols like stearyl (C18, Tm ~60 °C) or cetyl alcohol are used exclusively [1].
| Evidence Dimension | Formulation Melting Point and Rheological Impact |
| Target Compound Data | Myristyl alcohol (Tm ~37-39 °C): lower viscosity, shear-thinning |
| Comparator Or Baseline | Cetyl alcohol (Tm ~49 °C): higher viscosity, thixotropic |
| Quantified Difference | ~10-12 °C lower melting point, preventing premature crystallization in soft solids |
| Conditions | Oil-in-water (O/W) emulsions and anhydrous soft-solid matrices |
Formulators must procure 1-tetradecanol over cetyl alcohol to lower the manufacturing heating requirements and to achieve fast-absorbing, non-waxy textures in premium topical products.
1-Tetradecanol is the optimal choice for thermal energy storage systems, temperature-regulating textiles, and specialized building materials where a precise ~38-39 °C phase transition is required. It is selected over 1-dodecanol (which melts too low for ambient solid-state use) and 1-hexadecanol (which melts too high for human-contact cooling) [1].
Procured as a primary aliphatic precursor for the synthesis of sodium myristyl sulfate and myristyl ether sulfates. It is chosen when formulators require a surfactant with a moderate Krafft point (28 °C) that avoids the high-temperature precipitation issues associated with C16-derived sulfates [2].
Utilized as a co-emulsifier and structural agent in premium lotions and soft-solid antiperspirants. 1-Tetradecanol is specifically selected over cetyl alcohol to create lower-viscosity, shear-thinning profiles, improve spreadability, and prevent the formation of hard wax crystals in the final matrix [3].